4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide
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Overview
Description
4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide is a complex organic compound featuring a pyrrolidine ring, a benzenesulfonamide group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 2-phenylethylamine with succinic anhydride to form the pyrrolidine ring. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzenesulfonamide group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities with 4-({[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino}methyl)benzenesulfonamide.
Benzenesulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole also contain the benzenesulfonamide group.
Uniqueness
What sets this compound apart is the combination of the pyrrolidine ring with the benzenesulfonamide group and the phenylethyl substituent. This unique structure confers specific binding properties and biological activities that may not be present in other similar compounds.
Properties
IUPAC Name |
4-[[[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-27(25,26)16-8-6-15(7-9-16)13-21-17-12-18(23)22(19(17)24)11-10-14-4-2-1-3-5-14/h1-9,17,21H,10-13H2,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIGBYXNIGAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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